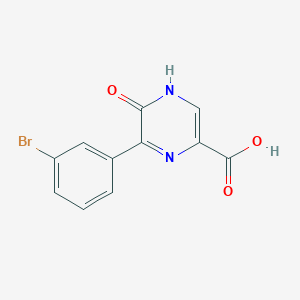
5-(3-bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrazine ring, which imparts unique chemical and physical properties. Pyrazine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that it can interact with proteins involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-5-oxo-1H-pyrazine-3-carboxylic acid
- 3-(3-Bromophenyl)-1H-pyrazine-2-carboxylic acid
- 5-(4-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid
Uniqueness
5-(3-Bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C11H7BrN2O3 |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
5-(3-bromophenyl)-6-oxo-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-3-1-2-6(4-7)9-10(15)13-5-8(14-9)11(16)17/h1-5H,(H,13,15)(H,16,17) |
InChI Key |
BDERAVXCYGDNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CNC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
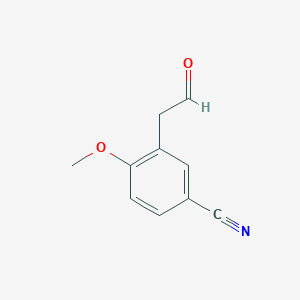
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
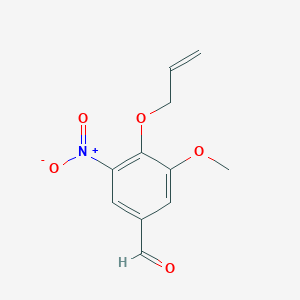
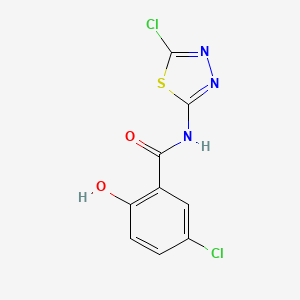
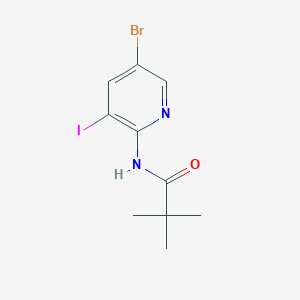
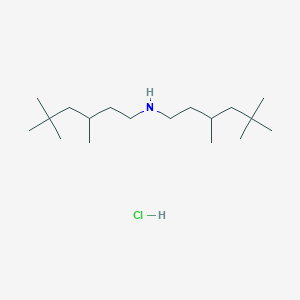
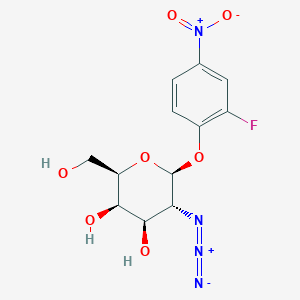
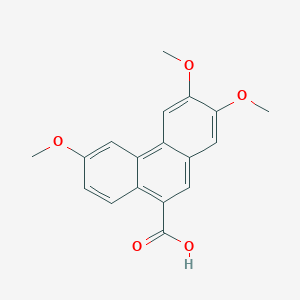

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

